molecular formula C8H7NO2S B13923652 Methyl 3-cyanomethylthiophene-2-carboxylate

Methyl 3-cyanomethylthiophene-2-carboxylate

Cat. No.: B13923652
M. Wt: 181.21 g/mol
InChI Key: UTHLJSLBWQFPJY-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring substituted with a cyanomethyl group and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of methyl 3-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

Methyl 3-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl 3-(cyanomethyl)thiophene-2-carboxylate and its derivatives involves interactions with various molecular targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to their biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application .

Comparison with Similar Compounds

Methyl 3-(cyanomethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of methyl 3-(cyanomethyl)thiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 3-(cyanomethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3

InChI Key

UTHLJSLBWQFPJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)CC#N

Origin of Product

United States

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